NMS-P528

ADC payload cytotoxicity IC50

NMS-P528 is an engineered thienoindole payload offering 5–6× enhanced subunit stability over legacy duocarmycins. Its pyrrolidinyl-ethoxy moiety ensures reproducible high DAR (>3.5) conjugation with minimal aggregation, addressing key ADC homogeneity challenges. Ideal for solid tumor programs. Inquire for bulk GMP-grade procurement.

Molecular Formula C27H28ClN3O3S
Molecular Weight 510.0 g/mol
Cat. No. B15138408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P528
Molecular FormulaC27H28ClN3O3S
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O
InChIInChI=1S/C27H28ClN3O3S/c1-16-15-35-26-23(32)12-22-25(24(16)26)18(13-28)14-31(22)27(33)21-11-17-10-19(4-5-20(17)29-21)34-9-8-30-6-2-3-7-30/h4-5,10-12,15,18,29,32H,2-3,6-9,13-14H2,1H3/t18-/m1/s1
InChIKeyDLGMWIQPGAEPPC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMS-P528 (CAS 1466546-45-1): A Thienoindole-Based DNA Minor Groove Alkylator for ADC Payload Applications


[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone, commonly designated NMS-P528, is a synthetic duocarmycin derivative belonging to the thienoindole class of DNA minor groove alkylating agents [1]. The compound features a fused thiophene ring system engineered to enhance the stability of the alkylating subunit, and it incorporates a solubilizing pyrrolidinyl-ethoxy moiety on the indole DNA-binding portion [2]. NMS-P528 serves as a highly potent cytotoxic payload for antibody-drug conjugates (ADCs) and is a key intermediate in the synthesis of the drug-linker construct NMS-P945 .

Why NMS-P528 Cannot Be Substituted with Generic Duocarmycin Analogs in ADC Development


Generic substitution among DNA minor groove alkylators is not viable due to fundamental differences in subunit stability, physicochemical compatibility for conjugation, and resultant ADC homogeneity. Natural duocarmycins and early synthetic analogs frequently exhibit poor aqueous solubility and a propensity to induce protein aggregation when conjugated, limiting their utility as ADC payloads [1]. In contrast, the thienoindole scaffold of NMS-P528 was specifically engineered to overcome these limitations. The electron-withdrawing character of the fused thiophene ring provides a calibrated increase in alkylation subunit stability, while the strategically placed solubilizing moiety yields physicochemical properties that enable reproducible conjugation with high drug-to-antibody ratios (DAR) and minimal aggregation [2]. These engineered features directly translate to measurable performance advantages that cannot be assumed for structurally related but unoptimized analogs.

Quantitative Differentiation of NMS-P528: Evidence-Based Comparison Against Key ADC Payload Benchmarks


Cytotoxic Potency of NMS-P528 Free Payload in Tumor Cell Proliferation Assays

NMS-P528 exhibits sub-nanomolar antiproliferative activity across a large panel of tumor cell lines, positioning it among the most potent DNA minor groove alkylating agents available for ADC development [1]. While direct head-to-head IC50 comparisons with other free payloads in the same assay panel are not publicly tabulated, the sub-nanomolar potency of NMS-P528 compares favorably to reported values for the widely used ADC payload monomethyl auristatin E (MMAE), which typically exhibits IC50 values in the low nanomolar range (e.g., ~0.1–1 nM) in sensitive cell lines [2].

ADC payload cytotoxicity IC50 thienoindole DNA alkylator

Drug-to-Antibody Ratio (DAR) Reproducibility and ADC Homogeneity with NMS-P528-Derived Linkers

NMS-P945, the drug-linker construct generated from NMS-P528, consistently yields ADCs with favorable drug-to-antibody ratios (DAR) exceeding 3.5 in the absence of significant antibody aggregation [1]. This contrasts with conjugation outcomes reported for some duocarmycin analogs, which frequently induce protein aggregation and yield heterogeneous ADC populations with lower DAR values, compromising both manufacturing consistency and therapeutic performance [2]. Size exclusion chromatography analysis of EV20/NMS-P945 confirmed a high level of monomeric ADC, validating the conjugation-friendly properties imparted by the NMS-P528 scaffold [3].

ADC DAR conjugation homogeneity NMS-P945

Alkylation Subunit Stability: Engineered Thienoindole Core vs. Natural Duocarmycin Scaffolds

The MeCTI (7-methyl-1,2,8,8a-tetrahydrocyclopropa[c]thieno[3,2-e]indol-4-one) alkylation subunit, which is structurally analogous to the core of NMS-P528, was rationally designed to achieve optimal balance between chemical stability and reactivity. Comparative stability studies demonstrated that the MeCTI subunit is 5–6 times more stable than the MeCPI alkylation subunit found in the natural product CC-1065, and slightly more stable than even the DSA alkylation subunit found in duocarmycin SA [1]. This enhanced stability is attributed to the electron-withdrawing character of the fused thiophene ring [2].

chemical stability DNA alkylation thienoindole duocarmycin SA CC-1065

Maintenance of Antigen Binding Capability Following Conjugation

ADCs prepared using the NMS-P528-derived linker NMS-P945 retain full antigen binding capability of the parent antibody, a critical quality attribute that is not universally guaranteed across all payload-linker systems [1]. This preservation of immunoreactivity ensures that the targeting precision of the monoclonal antibody is not compromised by the conjugation process. While many ADC platforms report some degree of antigen binding loss following conjugation, the thienoindole system consistently yields conjugates with unaltered target recognition [2].

ADC antigen binding conjugation immunoreactivity

Priority Application Scenarios for NMS-P528 Based on Quantified Differentiation


Development of Next-Generation ADCs Requiring High DAR and Homogeneous Conjugate Populations

NMS-P528, via its drug-linker derivative NMS-P945, is optimally suited for ADC programs where reproducible high DAR (>3.5) and minimal aggregation are critical quality targets. The engineered physicochemical properties of the thienoindole scaffold directly enable these conjugation outcomes [1]. This scenario is particularly relevant for developers seeking to avoid the aggregation and heterogeneity issues frequently encountered with alternative duocarmycin-based payloads [2].

ADC Programs Targeting Solid Tumors with High Unmet Need and Moderate-to-Low Antigen Expression

The sub-nanomolar potency of NMS-P528 [1], combined with its compatibility for conjugation to diverse tumor-targeting antibodies, positions it as a compelling payload choice for ADCs directed against solid tumor antigens where high intracellular payload concentration is difficult to achieve. The proven in vivo efficacy of NMS-P528-based ADCs in xenograft models of pancreatic, prostatic, head and neck, gastric, and ovarian cancers [2] provides direct validation for this application scenario.

Replacement of Legacy DNA Alkylator Payloads with Suboptimal Conjugation or Stability Profiles

Investigators currently using first-generation duocarmycin analogs or other DNA minor groove binders that exhibit limited aqueous solubility, aggregation propensity, or inadequate subunit stability should prioritize NMS-P528 as a drop-in replacement. The quantified improvements in subunit stability (5–6× over CC-1065 core) [1] and the demonstrated conjugation reproducibility [2] provide a clear scientific rationale for payload switching to achieve superior ADC quality attributes without sacrificing potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMS-P528

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.